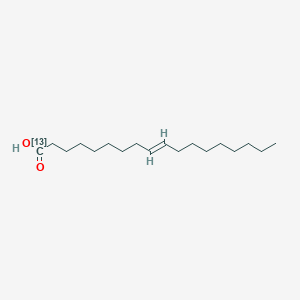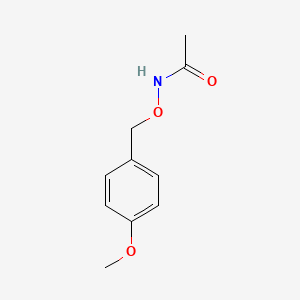
2-(2-Aminophenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position of the phenyl ring and a carboxylic acid group at the 4-position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)quinoline-4-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid, followed by a Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a key step in this process, which involves the condensation of aniline with an aldehyde and pyruvic acid to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline-4-carboxylic acid derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-(2-Aminophenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Aminophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it disrupts bacterial cell wall synthesis. As an anticancer agent, it inhibits histone deacetylases, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes . This results in cell cycle arrest and apoptosis of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 2-position.
2-(2-Methylphenyl)quinoline-4-carboxylic acid: Similar but has a methyl group instead of an amino group.
Uniqueness
2-(2-Aminophenyl)quinoline-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H12N2O2 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(2-aminophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,17H2,(H,19,20) |
Clé InChI |
NYFSFUXEGPCFMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



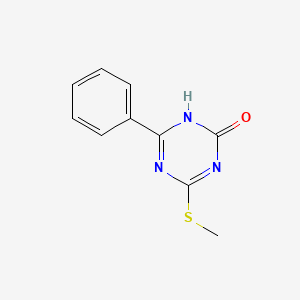

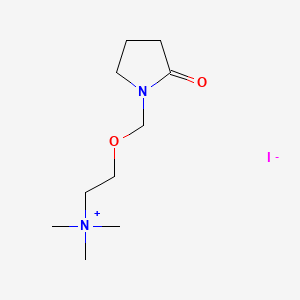
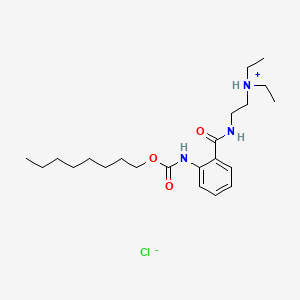

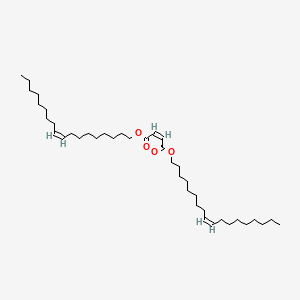


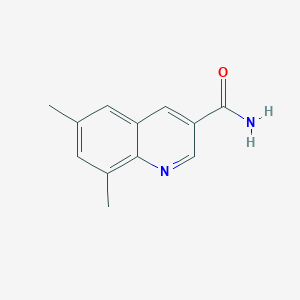
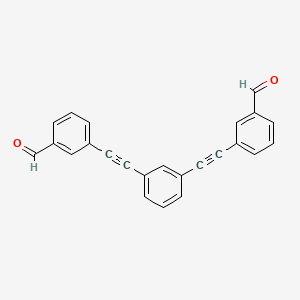
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
